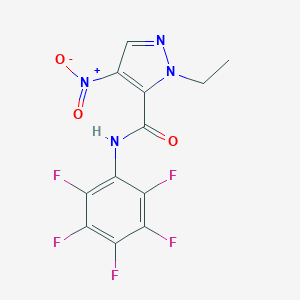![molecular formula C22H19ClFNO3 B446536 1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B446536.png)
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a furoyl group, a chlorophenoxy moiety, and a tetrahydroquinoline core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.
Furoyl Group Introduction:
Quinoline Ring Formation: The final step involves the cyclization of the intermediate with a fluorinated methylquinoline derivative under acidic or basic conditions to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the furoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Stud
Properties
Molecular Formula |
C22H19ClFNO3 |
|---|---|
Molecular Weight |
399.8g/mol |
IUPAC Name |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C22H19ClFNO3/c1-14-5-6-15-11-17(24)7-9-20(15)25(14)22(26)21-10-8-19(28-21)13-27-18-4-2-3-16(23)12-18/h2-4,7-12,14H,5-6,13H2,1H3 |
InChI Key |
WYIBEZAWRLELDG-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(O3)COC4=CC(=CC=C4)Cl)C=CC(=C2)F |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(O3)COC4=CC(=CC=C4)Cl)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B446456.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446457.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B446458.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B446459.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446461.png)

![2-[4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide](/img/structure/B446464.png)
![3-[(4-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B446467.png)

![9-[2-(allyloxy)-5-bromophenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B446471.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)
![N-(1-ADAMANTYL)-N-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446473.png)
![4-(4-Tert-butylphenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B446476.png)
